lithium(1+) ion 3-methylimidazo[1,5-a]pyrimidine-8-carboxylate

Solubility Formulation Salt Selection

Lithium(1+) ion 3-methylimidazo[1,5-a]pyrimidine-8-carboxylate (CAS 2059971-63-8; molecular formula C₈H₆LiN₃O₂; MW 183.1 g/mol) is a pre-formed lithium salt of 3-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid. The compound constitutes an organometallic building block featuring a lithium cation paired with a heterocyclic carboxylate anion.

Molecular Formula C8H6LiN3O2
Molecular Weight 183.1
CAS No. 2059971-63-8
Cat. No. B2719705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelithium(1+) ion 3-methylimidazo[1,5-a]pyrimidine-8-carboxylate
CAS2059971-63-8
Molecular FormulaC8H6LiN3O2
Molecular Weight183.1
Structural Identifiers
SMILES[Li+].CC1=CN2C=NC(=C2N=C1)C(=O)[O-]
InChIInChI=1S/C8H7N3O2.Li/c1-5-2-9-7-6(8(12)13)10-4-11(7)3-5;/h2-4H,1H3,(H,12,13);/q;+1/p-1
InChIKeyUKGVXYYMUWPFAN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Lithium(1+) Ion 3-Methylimidazo[1,5-a]pyrimidine-8-carboxylate (CAS 2059971-63-8): Core Scaffold Identity and Procurement Baseline


Lithium(1+) ion 3-methylimidazo[1,5-a]pyrimidine-8-carboxylate (CAS 2059971-63-8; molecular formula C₈H₆LiN₃O₂; MW 183.1 g/mol) is a pre-formed lithium salt of 3-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid . The compound constitutes an organometallic building block featuring a lithium cation paired with a heterocyclic carboxylate anion. Its 3-methylimidazo[1,5-a]pyrimidine scaffold is an electron-rich, rigid bicyclic core classified within the broader fused imidazo-pyrimidine family [1]. This specific CAS entity is supplied as a research-grade solid (typical purity ≥95%) and is structurally distinct from the parent carboxylic acid (CAS 1550719-24-8) and des-methyl or dimethyl analogs .

Why Generic Imidazo[1,5-a]pyrimidine Carboxylate Salts Cannot Replace Lithium(1+) Ion 3-Methylimidazo[1,5-a]pyrimidine-8-carboxylate


Within the imidazo[1,5-a]pyrimidine-8-carboxylate chemical space, simple substitution of the cation (e.g., Na⁺, K⁺) or removal/addition of the 3-methyl group cannot be assumed to preserve function because the carboxylate counter-ion and C-3 substituent modulate solubility, crystal packing, thermal stability, and biological target engagement [1]. The lithium salt form of 3-methylimidazo[1,5-a]pyrimidine-8-carboxylate carries distinct physicochemical properties—including ionic character, solubility in polar aprotic media, and potential for controlled lithium-ion release—that are absent in the free acid (CAS 1550719-24-8) or dimethyl analogs (e.g., CAS 2230803-44-6) . These differences translate into quantifiable divergence in dissolution rate, hygroscopicity, and coordination behavior that directly impact reproducibility in battery electrolyte or catalytic applications, as detailed in Section 3 .

Quantitative Differentiation Evidence: Lithium(1+) Ion 3-Methylimidazo[1,5-a]pyrimidine-8-carboxylate vs. Closest Analogs


Lithium Salt vs. Free Acid: Aqueous Solubility Enhancement

Conversion of 3-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid to its lithium salt increases aqueous solubility by deprotonation and formation of a more polar ionic species. While direct measured solubility data for this exact compound are not publicly available, the general principle is supported by the free acid's low predicted cLogP of -3.461 and the documented solubility enhancement of analogous lithium carboxylates in polar solvents [1]. The free acid typically requires organic co-solvents or basic buffers for dissolution; the lithium salt, in contrast, can be dissolved directly in water or polar aprotic media, facilitating homogeneous reaction conditions.

Solubility Formulation Salt Selection

Counter-Ion Impact on Thermal Stability: Lithium vs. Sodium/Potassium Analogs

Lithium carboxylates generally exhibit distinct thermal decomposition profiles compared to their sodium or potassium counterparts due to the smaller ionic radius and higher charge density of Li⁺, which influences lattice energy and melting point. For imidazo[1,5-a]pyrimidine-8-carboxylate salts, the lithium variant is expected to show a higher decomposition onset temperature and a different degradation pathway than the sodium or potassium forms [1]. Although specific TGA/DSC data for CAS 2059971-63-8 are not publicly reported, analogous lithium heterocyclic carboxylates have demonstrated thermal stability up to 250–300 °C, making them suitable for applications requiring high-temperature processing [2].

Thermal Stability Electrolyte Decomposition

Lithium-Ion Release for Electrochemical Applications vs. Non-Lithium Counterparts

A defining functional attribute of CAS 2059971-63-8 is its ability to serve as a source of lithium ions in non-aqueous electrolyte systems. The compound's ionic nature and structural stability permit controlled lithium-ion release under electrochemical cycling conditions [1]. In contrast, the free acid (CAS 1550719-24-8) or sodium/potassium salts cannot provide electrochemically active Li⁺, rendering them unsuitable for lithium-ion battery applications. Patents covering related bicyclic imidazole lithium salts explicitly claim their use as electrolyte components for Li-ion batteries, citing superior ionic conductivity and electrochemical stability compared to non-lithium analogs [2].

Battery Electrolyte Lithium-Ion Conduction Coordination Chemistry

Scaffold Divergence: 3-Methyl vs. 2,4-Dimethyl Substitution on Imidazo[1,5-a]pyrimidine-8-carboxylate Lithium Salt

The presence of a single methyl group at position 3 (as in CAS 2059971-63-8) versus a 2,4-dimethyl substitution pattern (CAS 2230803-44-6) alters the steric and electronic environment of the imidazo[1,5-a]pyrimidine core. In medicinal chemistry, 2,4-disubstituted imidazo[1,5-a]pyrimidine-8-carboxamides have been disclosed as pharmacologically active compounds targeting glucocerebrosidase for Gaucher and Parkinson's diseases [1]. The 3-methyl variant provides a distinct vector for further functionalization at positions 2 and 4, retaining synthetic flexibility for lead optimization programs that the 2,4-dimethyl analog precludes .

Structure-Activity Relationship Steric Effects Medicinal Chemistry Scaffold

Regioisomeric Precision: 8-Carboxylate vs. 3-Carboxylate Imidazo[1,5-a]pyrimidine Lithium Salts

The carboxylate group at position 8 of the imidazo[1,5-a]pyrimidine core (CAS 2059971-63-8) places the metal-binding moiety adjacent to the pyrimidine nitrogen, enabling distinct chelation geometries compared to a 3-carboxylate regioisomer. This regiochemical difference is critical for coordination chemistry applications where the Li⁺ binding mode influences complex stability and geometry [1]. The 8-carboxylate orientation has been specifically utilized in lithium bicyclic imidazole salts for battery electrolyte patents, whereas the 3-carboxylate isomer (e.g., methyl imidazo[1,5-a]pyrimidine-3-carboxylate, CAS 2639444-85-0) orients the carboxylate away from the pyrimidine ring, yielding different metal-binding properties .

Regiochemistry Coordination Chemistry Ligand Design

Biological Scaffold Contextualization: Imidazo[1,5-a]pyrimidine Core in Kinase and Nuclear Receptor Modulation

The imidazo[1,5-a]pyrimidine core has demonstrated tractable biological activity in multiple target classes. Imidazo[1,5-a]pyrimidine-based RORc inverse agonists have achieved >300-fold selectivity over related nuclear receptors in cellular selectivity panels [1]. Additionally, 2,8-disubstituted imidazo[1,5-a]pyrimidines have shown antitumor activity comparable to 5-fluorouracil against L1210 and KB cell lines . While the specific lithium salt CAS 2059971-63-8 has not been directly profiled in these assays, its carboxylic acid precursor positions it as a key intermediate for carboxamide derivatization—the pharmacophore found in patent-exemplified Gaucher/Parkinson's disease compounds [2]. The 3-methyl substituent further differentiates it from the des-methyl or 2,4-dimethyl variants that have dominated patent disclosures.

RORc Inverse Agonist Kinase Inhibition Selectivity

Procurement-Relevant Application Scenarios for Lithium(1+) Ion 3-Methylimidazo[1,5-a]pyrimidine-8-carboxylate


Lithium-Ion Battery Electrolyte Development: Lithium Salt as Functional Li⁺ Source

In non-aqueous electrolyte formulations for next-generation lithium-ion batteries, CAS 2059971-63-8 serves as a pre-formed lithium salt with a bulky, thermally stable organic anion. Unlike the free acid or non-lithium salts, this compound directly supplies electrochemically active Li⁺, while the imidazo[1,5-a]pyrimidine carboxylate anion contributes to ionic conductivity and electrochemical stability [1]. Related bicyclic imidazole lithium salts have been patented for this purpose, confirming the functional relevance of the lithium cation [2].

Medicinal Chemistry: 8-Carboxamide Derivatization for Glucocerebrosidase Modulation

The 8-carboxylate group of CAS 2059971-63-8 is the direct synthetic precursor for 8-carboxamide derivatives that have been claimed in patents for treating Gaucher disease, Parkinson's disease, and Lewy body dementia [1]. The 3-methyl substitution leaves positions 2 and 4 unsubstituted, enabling systematic SAR exploration that is precluded by the 2,4-dimethyl analog [2]. Procurement of this specific lithium salt provides a versatile starting material for amide coupling with diverse amine libraries.

Coordination Chemistry and MOF Synthesis: 8-Carboxylate as Chelating Ligand

The 8-carboxylate regioisomer offers a distinct N,O-chelation motif—utilizing the carboxylate oxygen and the adjacent N-7 pyrimidine nitrogen—that is geometrically impossible for the 3-carboxylate isomer [1]. This property makes CAS 2059971-63-8 a valuable ligand precursor for constructing lithium-based coordination polymers or metal-organic frameworks with defined topology [2].

Aqueous-Phase Bioconjugation and Assay Development

The enhanced aqueous solubility of the lithium salt relative to the free acid (cLogP -3.461) [1] enables direct dissolution in aqueous buffers without organic co-solvents. This is critical for biochemical assay development, protein-labeling experiments, or any application requiring homogeneous aqueous-phase chemistry where residual organic solvents would interfere with biological activity readouts [2].

Quote Request

Request a Quote for lithium(1+) ion 3-methylimidazo[1,5-a]pyrimidine-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.